2-Azaspiro[3.5]nonan-7-ol is a spirocyclic compound characterized by its unique structure, which consists of a nitrogen atom incorporated into a bicyclic framework. This compound has garnered interest in both organic synthesis and medicinal chemistry due to its potential applications as an intermediate in the synthesis of complex organic molecules and as a candidate for biological activity studies.
The compound is classified under spirocyclic amines, specifically featuring a hydroxyl group at the 7-position of the nonane ring. Its molecular formula is and it has a molecular weight of 155.21 g/mol. The InChI key for 2-Azaspiro[3.5]nonan-7-ol is CARZJFHAFKTUQP-UHFFFAOYSA-N, which allows for its identification in chemical databases like PubChem and BenchChem .
The synthesis of 2-Azaspiro[3.5]nonan-7-ol typically follows a multi-step process:
This synthetic route highlights the importance of protecting groups and the utility of various organic reactions in constructing complex molecular architectures.
The structural representation of 2-Azaspiro[3.5]nonan-7-ol reveals its spirocyclic nature, where two rings share a single atom (the nitrogen atom). The compound can be depicted as follows:
The unique arrangement of atoms contributes to its distinctive chemical properties and potential biological activities.
2-Azaspiro[3.5]nonan-7-ol participates in various chemical reactions:
These reactions underscore the versatility of 2-Azaspiro[3.5]nonan-7-ol in synthetic organic chemistry.
The mechanism of action for 2-Azaspiro[3.5]nonan-7-ol involves its interaction with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity through inhibition or activation pathways .
Research indicates that compounds with spirocyclic frameworks often exhibit enhanced binding affinities due to their conformational rigidity, which can lead to improved metabolic stability compared to non-spirocyclic counterparts.
The compound's physical properties are crucial for determining its behavior in various applications, including solubility profiles that affect its bioavailability in medicinal contexts.
2-Azaspiro[3.5]nonan-7-ol has several applications across different fields:
Spirocyclic amines represent a distinctive class of three-dimensional molecular architectures increasingly exploited in drug discovery for their ability to address complex challenges in bioactive molecule design. Characterized by rings sharing a single atom (the spiro carbon), these compounds exhibit conformational rigidity, enhanced solubility, and reduced planar character compared to their non-spirocyclic counterparts. The structural complexity imparted by spirocycles enables precise spatial orientation of pharmacophoric elements while maintaining favorable physicochemical properties. Among these, 2-Azaspiro[3.5]nonan-7-ol exemplifies a synthetically accessible yet underexplored scaffold with significant potential for multiparameter optimization in lead development campaigns [8].
The systematic name 2-Azaspiro[3.5]nonan-7-ol precisely defines this bicyclic compound’s molecular framework according to International Union of Pure and Applied Chemistry (IUPAC) conventions. Breaking down the name:
The core structure features a quaternary spiro carbon (C1) serving as the pivotal junction between a cyclopropyl ring and a piperidine ring containing a secondary amine. The hydroxyl substituent at C7 provides a hydrogen-bond donor/acceptor site critical for target engagement. Its molecular formula is C₈H₁₅NO (molecular weight: 141.21 g/mol), with the hydroxyl group imparting moderate polarity (logP ~0.5-1.5 predicted). The SMILES notation (OC1CCC2(CNC2)CC1) and InChIKey (CARZJFHAFKTUQP-UHFFFAOYSA-N) provide machine-readable descriptors essential for database searching and computational studies [2] [7].
Table 1: Structural Characteristics of 2-Azaspiro[3.5]nonan-7-ol and Related Scaffolds
Compound Name | CAS Number | Molecular Formula | Key Structural Features | Ring System |
---|---|---|---|---|
2-Azaspiro[3.5]nonan-7-ol | 1434141-67-9 | C₈H₁₅NO | Cyclopropyl + piperidine + C7-OH | Spiro[3.5]nonane |
7-Oxa-2-azaspiro[3.5]nonane | 194157-10-3 | C₇H₁₃NO | Cyclopropyl + morpholine analog | Spiro[3.5]nonane |
2-Methyl-7-azaspiro[3.5]nonan-2-ol HCl | - | C₉H₁₈ClNO | Cyclopropyl + azepane + C2-methylol | Spiro[3.5]nonane |
7-Azaspiro[3.5]nonan-2-ol HCl | 587869-08-7 | C₈H₁₆ClNO | Cyclopropyl + azepane + C2-OH | Spiro[3.5]nonane |
Spirocyclic compounds transitioned from natural product curiosities to strategic design elements over decades. Early examples like the antifungal agent griseofulvin (isolated 1939) and aldosterone antagonist spironolactone (FDA-approved 1959) demonstrated the biological relevance of spiro motifs. Spironolactone’s success—leveraging a spirolactone core for steroidal receptor modulation—established spirocycles as viable drug scaffolds. The 1980s-1990s saw targeted exploration of spiro systems for CNS drugs, exemplified by the anxiolytic buspirone (7,8-benzo-2-azaspiro[4.5]decan-1-one) acting as a serotonin 5-HT1A partial agonist .
The 21st century witnessed deliberate incorporation of spirocycles to improve drug-likeness. Pfizer’s MC4R antagonist PF-07258669 (currently in Phase I trials) incorporates a spirocyclic tetrahydronaphthyridine (THN) core enforcing a bioactive cis-conformation critical for binding—a conformational constraint unattainable with simpler piperidines. Modern synthetic advances, particularly photoredox catalysis and continuous flow chemistry, now enable efficient construction of complex spirocycles like 2-azaspiro[3.5]nonan-7-ol. These methods overcome historical synthetic bottlenecks, making such scaffolds accessible for library synthesis [6] [8].
Table 2: Evolution of Key Spirocyclic Compounds in Drug Discovery
Era | Compound Examples | Therapeutic Area | Structural Features | Significance |
---|---|---|---|---|
1939-1960s | Griseofulvin | Antifungal | Spirobenzofuranone | Natural product; early clinical use |
Spironolactone | Hypertension/Diuretics | Spirolactone | First spiro-based drug; steroidal mimicry | |
1980s-1990s | Buspirone | Anxiety (GAD) | Aza-spirodecanedione | 5-HT1A partial agonist; non-benzodiazepine anxiolytic |
2000s-Present | PF-07258669 (Pfizer) | Appetite regulation | Spirocyclic THN | Conformational control for MC4R antagonism |
Rolapitant | Antiemetic (CINV) | Spiropiperidine | NK1 receptor antagonist | |
2-Azaspiro[3.5]nonan-7-ol derivatives | Exploratory | Cyclopropyl-piperidine with C7-OH | Building block for 3D drug design |
The spiro[3.5]nonane system in 2-Azaspiro[3.5]nonan-7-ol confers exceptional conformational control through two distinct mechanisms:
Physicochemical benefits are equally profound: